![molecular formula C14H17NOS B2765029 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320687-48-5](/img/structure/B2765029.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions:
A common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitably substituted pyrrolidine and subjecting it to a series of reactions involving methylene and thiophene derivatives can yield the desired compound.
Specific reaction conditions such as temperature, solvent, and catalyst selection play a crucial role in optimizing the yield and purity of the compound.
Industrial production methods:
Scaling up from laboratory synthesis to industrial production involves optimizing reaction parameters and employing cost-effective and sustainable methods. Using continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylene and thiophene moieties.
Reduction: Reduction reactions can target the ketone group to form secondary alcohols.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Catalysts such as palladium on carbon can facilitate substitution reactions on the thiophene ring.
Major products formed from these reactions:
Oxidation: The primary products are oxidized derivatives of the methylene or thiophene groups.
Reduction: The main product is the corresponding secondary alcohol.
Substitution: Various substituted thiophene derivatives.
4. Scientific Research Applications: This compound finds applications in multiple research domains:
Chemistry: It serves as a valuable intermediate for synthesizing more complex molecules.
Biology: Researchers explore its potential as a ligand for receptor studies due to its unique bicyclic structure.
Medicine: There's interest in its pharmacological properties, particularly as a precursor for developing therapeutic agents.
Industry: Its derivatives may have applications in the development of novel materials or as catalysts in various industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.
Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-2-yl)ethan-1-one: A compound with a furan ring instead of thiophene, offering different reactivity and properties.
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzofuran-2-yl)ethan-1-one: Incorporates a benzofuran ring, introducing aromaticity and potentially altering biological activity.
Highlighting its uniqueness:
The presence of a thiophene ring distinguishes it from its counterparts, potentially offering unique reactivity and biological interactions.
Hope this paints a comprehensive picture of the compound! Any more chemical curiosities you want to explore?
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPMPMTVGYGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
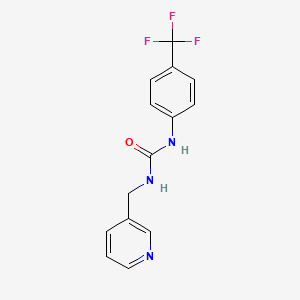
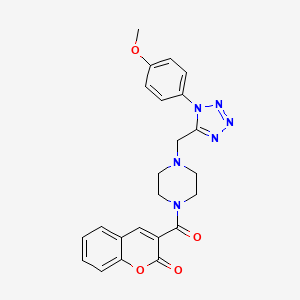
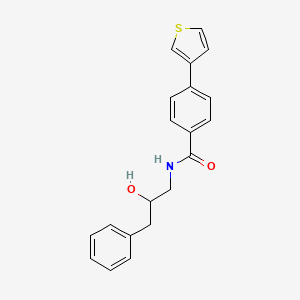
![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)
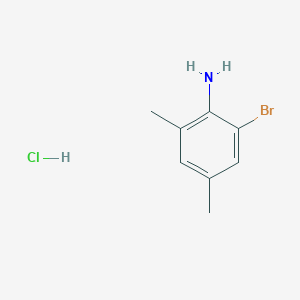
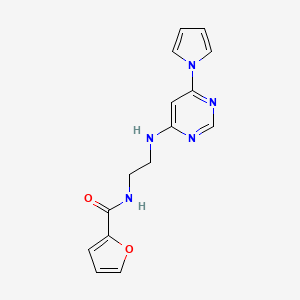
![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)
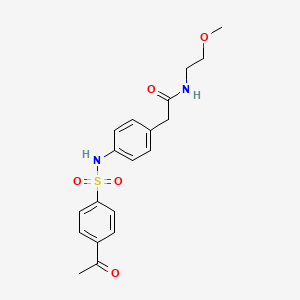

![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2764968.png)
